N-[3-[(2-chlorophenyl)carbamoyl]phenyl]pyridine-3-carboxamide
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Overview
Description
N-[3-[(2-chlorophenyl)carbamoyl]phenyl]pyridine-3-carboxamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a pyridine ring attached to a phenyl group, which is further substituted with a 2-chlorophenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2-chlorophenyl)carbamoyl]phenyl]pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the crude product from ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-[(2-chlorophenyl)carbamoyl]phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
N-[3-[(2-chlorophenyl)carbamoyl]phenyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.
Materials Science: The compound’s aromatic structure and functional groups make it suitable for use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, such as the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-[3-[(2-chlorophenyl)carbamoyl]phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-((2-chlorophenyl)carbamoyl)nicotinamide: This compound shares a similar structure but differs in the position of the chlorine atom and the carbamoyl group.
N-(3-chlorophenyl)-2-pyridinecarboxamide: This compound has a similar pyridine-carboxamide structure but with different substituents on the phenyl ring.
Uniqueness
N-[3-[(2-chlorophenyl)carbamoyl]phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-[(2-chlorophenyl)carbamoyl]phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2/c20-16-8-1-2-9-17(16)23-18(24)13-5-3-7-15(11-13)22-19(25)14-6-4-10-21-12-14/h1-12H,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOSIPLWLBPUAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CN=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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